molecular formula C6H8N4O B15198832 4-Hydrazinylpyridine-3-carboxamide

4-Hydrazinylpyridine-3-carboxamide

Cat. No.: B15198832
M. Wt: 152.15 g/mol
InChI Key: WNHZYALLLBOSIN-UHFFFAOYSA-N
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Description

4-Hydrazinylnicotinamide is a chemical compound with the molecular formula C6H8N4O It is a derivative of nicotinamide, where the amide group is substituted with a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylnicotinamide typically involves the reaction of nicotinic acid hydrazide with hydrazine hydrate. The reaction is usually carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:

[ \text{Nicotinic acid hydrazide} + \text{Hydrazine hydrate} \rightarrow \text{4-Hydrazinylnicotinamide} ]

Industrial Production Methods: Industrial production of 4-Hydrazinylnicotinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reactions often occur in the presence of catalysts or under acidic/basic conditions to facilitate the substitution process.

Major Products:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of hydrazones or amines.

    Substitution: Formation of substituted hydrazines or amides.

Scientific Research Applications

4-Hydrazinylnicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.

    Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in tumor growth.

    Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 4-Hydrazinylnicotinamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s hydrazine group is crucial for its reactivity and ability to form these complexes.

Comparison with Similar Compounds

    Nicotinamide: A precursor to 4-Hydrazinylnicotinamide, lacking the hydrazine group.

    Isonicotinic acid hydrazide: Another hydrazine derivative with similar reactivity but different applications.

    Hydrazine: A simpler hydrazine compound used in various industrial applications.

Uniqueness: 4-Hydrazinylnicotinamide is unique due to its combination of the nicotinamide structure with a hydrazine group, providing a distinct set of chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents and in material science for creating novel materials with specific functionalities.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

4-hydrazinylpyridine-3-carboxamide

InChI

InChI=1S/C6H8N4O/c7-6(11)4-3-9-2-1-5(4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10)

InChI Key

WNHZYALLLBOSIN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NN)C(=O)N

Origin of Product

United States

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